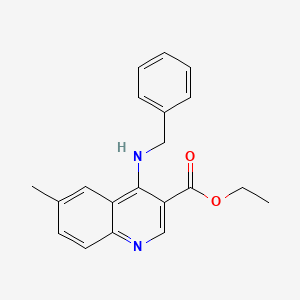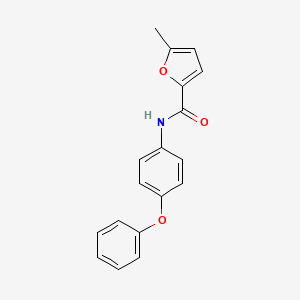![molecular formula C16H12N2O4S B5668659 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione](/img/structure/B5668659.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione, often involves multi-step reactions that provide a pathway to incorporate various functional groups, such as nitrophenyl thio groups, into the pyrrolidine backbone. These synthesis methods highlight the versatility and complexity of constructing such molecules, which are of interest due to their structural and potential biological properties (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione has been extensively studied, revealing the conformational preferences and intermolecular interactions that govern their structural behavior. These analyses shed light on the spatial arrangement of the nitrophenyl and thio groups relative to the pyrrolidine core, providing insights into how these features influence the overall molecular geometry and stability (Low et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving nitrophenylthio-substituted pyrrolidinediones include nucleophilic substitutions and pyridinolysis, showcasing the reactivity of the nitro and thio groups. These reactions are crucial for further functionalization of the molecule and for understanding its chemical behavior under various conditions. The kinetics and mechanisms of these reactions have been studied to elucidate the influence of substituents and reaction conditions on the reaction pathways (Castro, Aliaga, & Santos, 2004).
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEQLUJXBCLXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5668584.png)
![2-(3-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5668585.png)

![1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-dimethylglycinamide hydrochloride hydrate](/img/structure/B5668631.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5668634.png)


![1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]azepane](/img/structure/B5668657.png)
![2-(3-fluoro-2-pyridinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5668661.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5668669.png)
